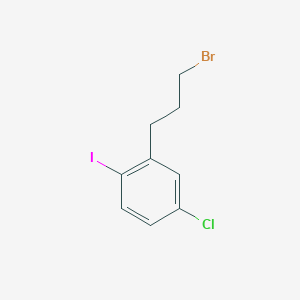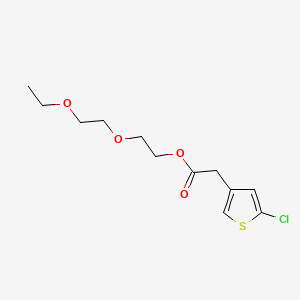
(R)-1-(4-Fluoropyridin-2-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a fluorine atom at the 4-position of the pyridine ring and an amine group attached to the ethan-1-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluoropyridine.
Nucleophilic Substitution: The fluorine atom in 4-fluoropyridine is substituted with an amine group through a nucleophilic substitution reaction. This can be achieved using reagents such as ammonia or primary amines under appropriate conditions.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer of 1-(4-Fluoropyridin-2-yl)ethan-1-amine.
Industrial Production Methods
Industrial production methods for ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine may involve large-scale synthesis using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The amine group in ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine can undergo oxidation reactions to form corresponding nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki coupling to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl halides.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Substituted pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Applications De Recherche Scientifique
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-1-(4-Fluoropyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 5-position.
4-Fluoropyridin-2-amine: Similar structure with a fluorine atom at the 4-position.
2-Fluoropyridin-3-amine: Similar structure with a fluorine atom at the 2-position.
Uniqueness
®-1-(4-Fluoropyridin-2-yl)ethan-1-amine is unique due to its specific stereochemistry and the position of the fluorine atom
Propriétés
Formule moléculaire |
C7H9FN2 |
|---|---|
Poids moléculaire |
140.16 g/mol |
Nom IUPAC |
(1R)-1-(4-fluoropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-4-6(8)2-3-10-7/h2-5H,9H2,1H3/t5-/m1/s1 |
Clé InChI |
JLWBNANFBVXBSG-RXMQYKEDSA-N |
SMILES isomérique |
C[C@H](C1=NC=CC(=C1)F)N |
SMILES canonique |
CC(C1=NC=CC(=C1)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)



![7-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B13567835.png)





